DL-3-Phenylserine hydrate

Catalog No.
S1489063
CAS No.
207605-47-8
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-3-Phenylserine hydrate

CAS Number

207605-47-8

Product Name

DL-3-Phenylserine hydrate

IUPAC Name

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2

InChI Key

DUGXBGWTWDCGNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

Synonyms

DL-3-Phenylserine hydrate,98%;2-AMino-3-hydroxy-3-phenylpropanoic acid xhydrate;DL-3-Phenylserine hydrate 98%

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O.O

DL-3-Phenylserine hydrate is a derivative of the amino acid serine, characterized by the presence of a phenyl group at the third carbon position. Its chemical formula is C₉H₁₃N₁O₄, and it is recognized for its role in various biochemical processes. The compound exists as a white crystalline powder and is soluble in water, making it suitable for various laboratory and pharmaceutical applications. DL-3-Phenylserine hydrate is often studied for its potential neuroprotective properties and its role as a building block in peptide synthesis .

  • Acting as precursors for the synthesis of other important molecules.
  • Modulating enzyme activity.
  • Serving as signaling molecules in cellular processes [].
Involving phenyl compounds.
  • Specific reagents such as phenylacetaldehyde may be utilized in the synthesis process.
  • Biological Synthesis:
    • Enzymatic routes using specific enzymes that catalyze the conversion of simpler substrates into DL-3-Phenylserine have been explored.
  • Recombinant Techniques:
    • Genetic engineering approaches can also be employed to produce this compound using microorganisms or cell cultures that express relevant biosynthetic pathways .
  • Research indicates that DL-3-Phenylserine hydrate exhibits several biological activities:

    • Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
    • Modulation of Neurotransmitters: The compound may influence the levels of neurotransmitters such as serotonin and dopamine, contributing to mood regulation and cognitive functions.
    • Antioxidant Properties: Its structure allows it to scavenge free radicals, which can help mitigate cellular damage caused by oxidative stress .

    DL-3-Phenylserine hydrate has various applications across multiple fields:

    • Pharmaceuticals: It is investigated for use in treatments for neurological disorders due to its neuroprotective properties.
    • Nutraceuticals: The compound is considered for dietary supplements aimed at enhancing cognitive function and mood stabilization.
    • Research: It serves as a valuable reagent in biochemical studies focused on protein synthesis and enzyme activity.

    Studies on DL-3-Phenylserine hydrate have focused on its interactions with other biomolecules:

    • Protein Interactions: Research has shown that it can influence protein folding and stability, which are crucial for maintaining cellular functions.
    • Receptor Binding: Investigations into how it interacts with neurotransmitter receptors have provided insights into its potential effects on mood and cognition.

    These studies highlight the importance of DL-3-Phenylserine in understanding biological mechanisms and developing therapeutic strategies .

    Several compounds share structural or functional similarities with DL-3-Phenylserine hydrate. Here are some notable examples:

    Compound NameChemical FormulaUnique Features
    L-PhenylserineC9H11NO3Naturally occurring; involved in protein synthesis.
    D-PhenylserineC9H11NO3Enantiomer of L-form; less studied biologically.
    3,4-DihydroxyphenylserineC9H11NO4Contains hydroxyl groups; potential antioxidant.
    PhenylethylamineC8H11NAffects mood and cognition; structurally related.

    DL-3-Phenylserine hydrate is unique due to its specific hydration state and its balance between hydrophilicity and lipophilicity, which affects its solubility and biological activity compared to these similar compounds .

    PropertyValueSource
    Molecular FormulaC₉H₁₁NO₃·H₂O
    Molecular Weight199.20 g/mol
    CAS Number207605-47-8
    Melting Point186°C (dec.)
    SolubilityWater, polar organic solvents

    This compound serves as a critical intermediate in organic synthesis and enzymatic studies, particularly in the production of pharmaceuticals and non-proteinogenic amino acids. Its hydration state and stereochemical properties influence its reactivity and biological relevance, making it a focal point in β-hydroxy-α-amino acid chemistry.

    Aldol Condensation Reactions

    The aldol condensation represents a fundamental approach for synthesizing DL-3-phenylserine hydrate, involving the formation of carbon-carbon bonds between glycine and benzaldehyde derivatives. This methodology exploits the nucleophilic character of activated glycine species and the electrophilic nature of aromatic aldehydes [1].

    Mechanistic Framework

    The aldol condensation mechanism for phenylserine synthesis follows a well-established pathway involving carbanion-like nucleophile attack on carbonyl centers [2]. The reaction proceeds through formation of an enolate intermediate from glycine, which subsequently attacks the benzaldehyde carbonyl group. Under basic conditions, the enolate formation is followed by nucleophilic addition to the aldehyde, yielding the β-hydroxy-α-amino acid product [3].

    Artificial Enzyme Systems

    Supramolecular assemblies formed with synthetic peptide lipids and hydrophobic vitamin B6 derivatives have demonstrated remarkable effectiveness in catalyzing phenylserine synthesis. These artificial enzyme systems achieve stereoselective synthesis with diastereomeric ratios highly dependent on vesicular catalyst size and phase properties [4]. The aldolation of glycine with benzaldehyde catalyzed by these systems yields β-phenylserine under mild aqueous conditions, with the reaction proceeding at physiological temperatures.

    Optimization Parameters

    ParameterOptimal ValueImpact on Yield
    Temperature70°C40% yield achieved [5]
    pH8.0Maximizes enolate formation
    Glycine:Benzaldehyde Ratio10:1Drives equilibrium forward [3]
    Reaction Time20-60 minutesBalances conversion and selectivity

    The synthetic reaction rate for phenylserine formation is approximately 70-fold lower than the corresponding cleavage reaction, indicating thermodynamic challenges in the forward direction [3]. This kinetic limitation necessitates careful optimization of reaction conditions to achieve acceptable yields.

    Catalyst-Mediated Synthesis Strategies

    Transition Metal Catalysis

    Advanced catalyst systems have emerged as powerful tools for phenylserine synthesis, with particular emphasis on developing environmentally benign processes. The use of molecular sieve catalysts has shown promise in related amino acid synthesis, demonstrating the potential for heterogeneous catalysis in phenylserine production [6].

    Lewis Acid Catalysis

    Lewis acid catalysts facilitate the aldol condensation by activating the carbonyl group of benzaldehyde through coordination, thereby increasing its electrophilicity. This activation enables the reaction to proceed under milder conditions while maintaining high stereoselectivity. The choice of Lewis acid significantly influences both the reaction rate and the diastereomeric ratio of the products.

    Organocatalytic Approaches

    Organocatalysts offer sustainable alternatives to traditional metal-based systems, providing excellent enantioselectivity and operational simplicity. These catalysts function through hydrogen bonding and electrostatic interactions, creating well-defined transition states that favor specific stereoisomers [7].

    Catalyst TypeSelectivity (ee %)Yield (%)Reaction Time
    Transition Metal85-9565-802-4 hours
    Lewis Acid90-9870-851-3 hours
    Organocatalyst95-9960-754-8 hours

    Green Chemistry Approaches

    Solvent-Free Conditions

    The development of solvent-free synthetic protocols represents a significant advancement in green chemistry applications for phenylserine synthesis. Deep eutectic solvents (DES) have emerged as particularly attractive alternatives, offering reduced environmental impact while maintaining high catalytic efficiency [8].

    Ionic Liquid Systems

    Surface-active ionic liquids derived from L-phenylalanine have demonstrated exceptional properties for amino acid synthesis, including significantly lower critical micelle concentration values compared to conventional surfactants [9]. These systems provide unique microenvironments that enhance reaction selectivity and reduce waste generation.

    Microwave-Assisted Synthesis

    Microwave irradiation accelerates reaction rates while maintaining mild conditions, reducing energy consumption and reaction times. This technology has proven particularly effective for phenylserine synthesis, achieving comparable yields to conventional heating methods in significantly shorter timeframes.

    Environmental Impact Assessment

    MethodE-FactorAtom Economy (%)Energy ConsumptionWaste Generation
    Conventional15-2565-75HighSignificant
    Solvent-Free5-1285-95MediumMinimal
    Ionic Liquid8-1580-90LowLow
    Microwave6-1090-95Very LowMinimal

    Enzymatic Synthesis Pathways

    PLP-Dependent Enzyme Catalysis

    Phenylserine Aldolase Systems

    Phenylserine aldolase from Pseudomonas putida 24-1 represents a highly specialized enzyme for phenylserine metabolism, exhibiting remarkable specificity for L-threo-3-phenylserine with a Km value of 1.3 mM [10]. This enzyme operates through a pyridoxal 5'-phosphate (PLP)-dependent mechanism, forming external aldimine intermediates with substrate amino groups.

    The enzyme demonstrates exceptional stereoselectivity, distinguishing between threo and erythro forms of phenylserine. The catalytic mechanism involves formation of a PLP-substrate imine complex, followed by retro-aldol cleavage to generate benzaldehyde and a glycyl-quinonoid intermediate [10]. This quinonoid species subsequently undergoes protonation and hydrolysis to yield glycine and regenerate the enzyme-PLP complex.

    Kinetic Parameters and Optimization

    Enzyme SourceKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Cofactor Requirements
    P. putida 24-11.33008.530PLP (0.7 mol/subunit)
    P. syringae NK-154.61508.040PLP
    Thermotoga maritima22.045.997.580PLP + THF

    The enzyme exhibits substrate specificity for various β-hydroxy-α-amino acids, including L-threonine (Km = 29 mM) and L-allo-threonine (Km = 22 mM) [10]. This broad substrate tolerance enables the enzyme to catalyze synthesis of diverse phenylserine derivatives.

    Structural Insights

    X-ray crystallographic studies have revealed that phenylserine aldolase exists as a hexamer with subunit molecular mass of 38 kDa [10]. The enzyme contains characteristic PLP-binding domains and exhibits absorption maxima at 280 nm and 420 nm, consistent with internal aldimine formation between PLP and an active site lysine residue (K213) [10].

    Transaldolase-Based Approaches

    L-Threonine Transaldolase Mechanisms

    L-threonine transaldolase enzymes offer unique advantages for phenylserine synthesis by catalyzing transaldolation reactions that replace the threonine side chain with alternative aldehydes [11]. This approach circumvents the thermodynamic limitations of traditional aldol condensation by maintaining approximately net-thermoneutral reaction conditions.

    The transaldolase mechanism involves initial formation of a glycyl-quinonoid intermediate through retro-aldol cleavage of L-threonine, followed by condensation with benzaldehyde to form the desired phenylserine product [12]. This process eliminates the need for high glycine concentrations and provides superior diastereoselectivity.

    Multi-Enzyme Cascade Systems

    Advanced cascade systems incorporating multiple enzymes have demonstrated remarkable efficiency in phenylserine synthesis. A representative four-enzyme cascade comprising L-threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase achieved 57.1% conversion with 95.3% diastereomeric excess [11].

    Cascade ComponentFunctionContribution to Yield
    L-Threonine TransaldolasePrimary synthesis40-60%
    Carboxylic Acid ReductaseAldehyde generation15-25%
    Alcohol DehydrogenaseAcetaldehyde removal10-20%
    Glucose DehydrogenaseCofactor regeneration5-15%

    Optimization Strategies

    The optimization of transaldolase-based synthesis requires careful balancing of enzyme loadings, substrate concentrations, and reaction conditions. Lower enzyme loadings (0.2 U/mL) favor threo-isomer formation with diastereomeric excess values of 88.2%, while higher loadings lead to reduced selectivity [11].

    Biocatalytic Optimization Strategies

    Protein Engineering Approaches

    Directed evolution and rational design strategies have yielded significant improvements in enzyme performance for phenylserine synthesis. Error-prone PCR combined with site-directed mutagenesis has produced variants with enhanced activity, such as the I18T mutant of L-phenylserine aldolase showing 1.4-fold increased activity [13].

    Substrate Engineering

    Protection strategies for reactive substrates have expanded the scope of enzymatic phenylserine synthesis. Protected 4-hydroxybenzaldehyde derivatives enable synthesis of β-hydroxytyrosine analogs, with pivaloyl protection yielding 25% conversion and trifluoromethylsulfonyl protection achieving 22% yield [12].

    Cofactor Optimization

    The optimization of cofactor concentrations significantly impacts enzymatic efficiency. PLP concentrations of 50-100 μM provide optimal activity, while addition of reducing agents such as β-mercaptoethanol increases specific activity by 4-15 fold for various substrates [14].

    CofactorOptimal ConcentrationActivity Enhancement
    PLP50-100 μMBaseline activity
    β-Mercaptoethanol100 mM4-15 fold increase
    THF2 mM2-5 fold increase
    Metal ions (Mg²⁺, Mn²⁺)1-5 mM1.5-3 fold increase

    Scalable Production Methodologies

    Continuous Flow Processing

    Continuous flow microreactors represent the current state-of-the-art for scalable phenylserine production, offering precise control over reaction conditions and enhanced mass transfer characteristics [15]. Packed-bed microreactors utilizing immobilized threonine aldolase have demonstrated stable operation for extended periods while maintaining high product quality.

    Immobilization Strategies

    Enzyme immobilization on Eupergit supports has proven highly effective for continuous phenylserine synthesis. Both direct and indirect immobilization methods have been optimized, with direct methods requiring careful optimization of incubation time to maximize enzyme loading [15].

    Immobilization MethodEnzyme Loading (mg/g support)Activity Retention (%)Stability (hours)
    Direct Covalent15-2580-90240-360
    Indirect Covalent20-3585-95300-480
    Encapsulation10-2070-85180-300

    Process Intensification

    Slug-flow conditions have demonstrated superior performance compared to conventional packed-bed configurations, achieving improved yields through enhanced mixing and reduced residence time distribution [15]. The productivity of microreactor systems can be scaled through parallelization, with calculations indicating feasibility for commercial production scales.

    Economic Considerations

    The economic viability of scalable phenylserine production depends on multiple factors including enzyme costs, substrate prices, and downstream processing requirements. Cascade systems utilizing inexpensive starting materials such as benzoic acid offer potential cost advantages over traditional routes using benzaldehyde [11].

    Production ScaleCost per kgPrimary Cost DriversEconomic Viability
    Laboratory (g)$5,000-10,000Enzyme, PLP cofactorResearch only
    Pilot (kg)$1,000-2,500Substrate, utilitiesFeasible
    Commercial (tonnes)$200-500Raw materials, laborCompetitive

    Dates

    Last modified: 08-15-2023

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